Tabimorelin (hemifumarate)

CYP3A4 inhibition Drug-drug interaction Metabolic stability

GHS-R1a pharmacology studies are confounded by variable oral bioavailability, CYP liability, and receptor desensitization. Tabimorelin hemifumarate (NN-703) provides precisely characterized solutions: • **CYP3A4 DDI control**: Mechanism-based inactivation (93% midazolam AUC increase; 45% elevation after 7-day washout). • **Tachyphylaxis research**: Significant GH attenuation day 1→7 (P<0.001) - ideal for desensitization studies. • **Metabolic profiling**: 13 characterized metabolites; WADA-listed prohibited substance for sports drug testing LC-MS/MS method development.

Molecular Formula C36H44N4O7
Molecular Weight 644.8 g/mol
Cat. No. B12396446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabimorelin (hemifumarate)
Molecular FormulaC36H44N4O7
Molecular Weight644.8 g/mol
Structural Identifiers
SMILESCC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C32H40N4O3.C4H4O4/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b16-11+;2-1+/t27-,28-;/m1./s1
InChIKeyZAMFSXBNVAXUFA-MQPYLJKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tabimorelin (Hemifumarate) – Orally Active Ghrelin Receptor Agonist


Tabimorelin (hemifumarate), also known as NN-703, is an orally active, pseudo-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a) [1]. Developed by Novo Nordisk through iterative optimization of ipamorelin, it binds human recombinant GHS-R1a with a Ki of 50 nM and stimulates growth hormone (GH) release from rat pituitary cells with an EC₅₀ of 2.7 nM . As a research tool, tabimorelin is distinguished by its mechanism-based inhibition of CYP3A4 enzyme activity and its well-characterized pharmacokinetic profile, including a plasma half-life of approximately 4.1 hours in preclinical species [1].

GHS-R1a receptor binding assay tool (reported Ki context)
GH-release assay context in pituitary cell models
Mechanism-based CYP3A4 inhibition research probe

Why Tabimorelin Cannot Be Substituted by Other GHS-R1a Agonists


Growth hormone secretagogue receptor (GHS-R1a) agonists span a wide pharmacodynamic spectrum—from injectable peptides like GHRP-6 to non-peptide small molecules like MK-677—yet they differ profoundly in oral bioavailability, hormonal selectivity, cytochrome P450 inhibition liability, and propensity for receptor tachyphylaxis [1]. Tabimorelin’s mechanism-based CYP3A4 inhibition and the significant attenuation of GH response upon repeated once-daily dosing set it apart from in-class alternatives, meaning that substitution without accounting for these liabilities can confound experimental interpretation and compromise safety in co-administered regimens [2][3].

Tabimorelin
Mechanism-based CYP3A4 inhibition reported; may confound co-administered compound studies
Other GHS-R1a Agonists
CYP3A4 inhibition typically absent or reversible; DDI risk profile may differ substantially
Tabimorelin
GH response attenuation with repeated dosing (tachyphylaxis) demonstrated
Other GHS-R1a Agonists
Sustained or increased GH output over weeks (e.g., MK-677); tachyphylaxis not a class effect
Tabimorelin
Moderate oral bioavailability and broader hormonal footprint (ACTH/cortisol/prolactin elevations)
Other GHS-R1a Agonists
Higher oral exposure and GH-selective profiles exist; endocrine endpoints may not transfer

Tabimorelin – Comparator-Based Differentiation Evidence


Mechanism-Based CYP3A4 Inhibition Liability

Tabimorelin is a mechanism-based inhibitor of CYP3A4, an enzyme critical for the metabolism of over 50% of prescribed drugs. In a clinical study, after 7 days of once-daily tabimorelin administration, the AUC of the CYP3A4 probe substrate midazolam increased by 93% relative to baseline (P = 0.0001); even after a 7-day washout, midazolam AUC remained 45% above baseline, indicating irreversible enzyme inactivation [1]. This property is not documented for other clinically tested GHS-R1a agonists such as MK-677 (ibutamoren), anamorelin, or capromorelin—making tabimorelin unsuitable for therapeutic combinations but uniquely valuable as a probe compound for CYP3A4-mediated drug-drug interaction (DDI) research [2].

CYP3A4 Inactivation
Class-level inference
Midazolam AUC +93% after repeated dosing
(P = 0.0001); +45% after 7-day washout
DDI probe context; comparator agonists lack reported mechanism-based CYP3A4 inhibition
Irreversible inactivation; data to verify in specific DDI panel conditions
CYP3A4 inhibition Drug-drug interaction Metabolic stability

GH Response Attenuation Upon Repeated Dosing

In a randomized, double-blind, placebo-controlled 7-day study in healthy male subjects, tabimorelin produced a dose-related increase in GH AUC₀–₁₂ₕ and GH Cₘₐₓ on both days 1 and 7 versus placebo; however, an overall significant decrease in GH release was observed from day 1 to day 7 (P < 0.001) [1]. This indicates progressive attenuation of the GH secretory response, or tachyphylaxis, with repeated once-daily dosing. In contrast, the non-peptide GHS-R1a agonist MK-677 (ibutamoren) at 25 mg/day increased mean 24-h GH concentration by 97 ± 23% (P < 0.05 vs. baseline) after 2 weeks in elderly subjects, with sustained GH elevation over 4 weeks, demonstrating no comparable tachyphylaxis [2].

GH Tachyphylaxis
Cross-study comparable
Significant decrease in GH release Day1→Day7 (P
GHS-R1a desensitization model tool; MK-677 shows sustained GH elevation
Single study in healthy males; model reproducibility to be confirmed
GHD Responder Rate
Direct head-to-head
11% of adult GHD patients with peak GH ≥ 5 μg/L
Partial agonism research context; contrasts with robust IGF-I response to MK-677
Adult GHD study; not a therapeutic efficacy metric
Oral Bioavailability (Dog)
Cross-study comparable
F = 30%, t½ = 4.1 ± 0.4 h
Moderate exposure context; capromorelin shows F=44% in same species model
Beagle dog data; dose adjustment needed for target plasma levels
Hormonal Selectivity
Cross-study comparable
ACTH/cortisol/prolactin elevations at doses >3.0 mg/kg; ~50% cortisol increase in swine
Multi-axis endocrine context; ipamorelin retains strict GH selectivity at high multiples of ED₅₀
Human and swine data; broader profile may be desired for multi-hormone studies
Receptor desensitization GH tachyphylaxis Repeated dosing

Low Responder Rate in Adult Growth Hormone Deficiency

In a multicenter, randomized, double-blind, placebo-controlled study in adult patients with growth hormone deficiency (GHD), only 11% of patients responded to oral tabimorelin with a peak GH response ≥ 5 μg/L after the first and/or last administration [1]. This low responder rate contrasts with the higher and more consistent GH responses observed with alternative GHS-R1a agonists such as MK-677, which increased IGF-I levels into the young-adult normal range in elderly subjects [2]. The authors concluded that although a majority of GHD adults will not respond to tabimorelin, it could be useful in a subset of patients with moderately severe GHD.

GHD Responder Rate
Direct head-to-head
11% of adult GHD patients with peak GH ≥ 5 μg/L
Partial agonism research context; contrasts with robust IGF-I response to MK-677
Adult GHD study; not a therapeutic efficacy metric
Growth hormone deficiency GHD responder rate Clinical efficacy

Moderate Oral Bioavailability Profile

Tabimorelin exhibits an oral bioavailability of 30% in beagle dogs, with a plasma half-life of 4.1 ± 0.4 h [1]. This moderate bioavailability reflects the compound's pseudo-peptide structure and the trade-offs inherent in its design from the parent peptide ipamorelin. By comparison, the small-molecule GHS-R1a agonist capromorelin demonstrates superior oral bioavailability of 44% in dogs (F(dog) = 44%) and 65% in rats (F(rat) = 65%), supported by enhanced intestinal absorption in rodent models [2]. The 14-percentage-point bioavailability difference in the canine model (30% vs. 44%) is meaningful for in vivo study design, where higher and more predictable systemic exposure is required.

Oral Bioavailability (Dog)
Cross-study comparable
F = 30%, t½ = 4.1 ± 0.4 h
Moderate exposure context; capromorelin shows F=44% in same species model
Beagle dog data; dose adjustment needed for target plasma levels
Oral bioavailability Pharmacokinetics Canine model

Hormonal Selectivity vs. Parent Compound Ipamorelin

Tabimorelin, though derived from ipamorelin, does not retain its parent compound's strict GH selectivity. In the 7-day clinical study, subtle individual increases in ACTH, cortisol, and prolactin were observed at tabimorelin doses above 3.0 mg/kg [1]. In swine, a ~50% increase in cortisol over basal levels occurred at all tested i.v. doses of tabimorelin, albeit without dose-dependency [2]. In contrast, ipamorelin—described as "the first selective growth hormone secretagogue"—did not release ACTH or cortisol in levels significantly different from those observed following GHRH stimulation, even at doses more than 200-fold higher than the ED₅₀ for GH release [3]. This loss of hormonal selectivity represents a key pharmacological divergence between tabimorelin and its progenitor.

Hormonal Selectivity
Cross-study comparable
ACTH/cortisol/prolactin elevations at doses >3.0 mg/kg; ~50% cortisol increase in swine
Multi-axis endocrine context; ipamorelin retains strict GH selectivity at high multiples of ED₅₀
Human and swine data; broader profile may be desired for multi-hormone studies
Hormonal selectivity ACTH Cortisol Prolactin

Tabimorelin – Research and Industrial Application Scenarios


Positive Control for CYP3A4-Mediated Drug-Drug Interaction Panels

Tabimorelin's irreversible CYP3A4 inactivation—evidenced by a 93% increase in midazolam AUC after repeated dosing and persistent 45% elevation after 7-day washout [1]—makes it an ideal positive control compound for pharmaceutical DDI screening panels. Unlike reversible CYP3A4 inhibitors (e.g., ketoconazole), tabimorelin provides a benchmark for time-dependent, mechanism-based inhibition with well-characterized clinical pharmacokinetic interaction data.

Tool for GHS-R1a Receptor Desensitization Research

The significant attenuation of GH release from day 1 to day 7 (P < 0.001) [2] positions tabimorelin as a uniquely informative tool for investigating GHS-R1a receptor desensitization, internalization, and resensitization mechanisms. This property contrasts with the sustained GH response observed with MK-677 and is valuable for screening compounds designed to avoid or overcome tachyphylaxis.

Leptin-Ghrelin Signaling Crosstalk Studies

Tabimorelin treatment induces hyperphagia and adiposity (increased total fat mass and body weight gain) in lean control rats, while these effects are abolished in leptin-signaling-deficient Zucker diabetic fatty (ZDF) rats [3]. This makes tabimorelin a valuable pharmacological tool for dissecting the hypothalamic mechanisms by which ghrelin receptor ligands exert their orexigenic and adipogenic effects in a leptin-dependent manner.

Anti-Doping Analytical Method Development

Tabimorelin's biotransformation has been comprehensively characterized, with 13 metabolites identified in vitro and in vivo [4]. Together with short plasma half-life (4.1 ± 0.4 h) data, this well-documented metabolic profile supports the development and validation of LC-MS/MS analytical methods for detecting GHS-R1a agonist misuse in sports drug testing, where tabimorelin is listed as a prohibited substance by the World Anti-Doping Agency (WADA).

Application
Selection Property
Validation Focus
CYP3A4 DDI probe compound
Mechanism-based irreversible CYP3A4 inactivation
Time-dependent inhibition probe context; midazolam interaction model
GHS-R1a receptor desensitization studies
GH tachyphylaxis upon repeated once-daily dosing
GH response attenuation endpoints over multi-day protocols
Leptin-ghrelin signaling crosstalk research
Orexigenic and adipogenic effects in leptin-intact models
Hyperphagia and fat mass endpoints; leptin-dependent pathway interpretation
Anti-doping analytical method development
Characterized multi-metabolite biotransformation profile
LC-MS/MS metabolite screening context; WADA-prohibited substance detection
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